3,4-Dihydro-5,6-dimethoxyisoquinoline is a substituted tetrahydroisoquinoline derivative relevant in various areas of chemical and biological research. It serves as a crucial building block for synthesizing numerous complex heterocyclic compounds, many of which possess significant biological activity, including potential anticancer, antimicrobial, and anti-inflammatory properties []. Additionally, its derivatives have been studied for their interaction with biological targets, such as P-glycoprotein (P-gp) [] and sigma-2 (σ2) receptors [], highlighting its potential in medicinal chemistry and drug discovery.
Isoquinoline, 3,4-dihydro-5,6-dimethoxy- is a chemical compound that belongs to the isoquinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Isoquinoline derivatives, including 3,4-dihydro-5,6-dimethoxy-, are classified as alkaloids. Alkaloids are naturally occurring compounds that often exhibit pharmacological effects. This particular compound may have applications in pharmaceuticals due to its structural properties and biological activity.
Several synthetic methods have been developed for the preparation of isoquinoline, 3,4-dihydro-5,6-dimethoxy-. A notable method involves a one-pot reaction using 3,4-dimethoxyphenethylamine and formylation reagents. The process includes several steps:
This method is advantageous due to its simplicity and high yield (over 75%) while maintaining purity levels above 99% .
The synthesis can also involve other methods such as the Pomeranz-Fritsch cyclization or the Bischler-Napieralski reaction. These methods typically require careful control of reaction conditions to optimize yields and selectivity .
Isoquinoline, 3,4-dihydro-5,6-dimethoxy- has a complex molecular structure characterized by:
The molecular formula for this compound is C₁₁H₁₃N O₂, with a molar mass of approximately 193.23 g/mol. The structure can be represented as follows:
Isoquinoline, 3,4-dihydro-5,6-dimethoxy- can participate in various chemical reactions:
The reactivity of this compound often depends on the functional groups present and the reaction conditions (solvent type, temperature). For instance, reactions involving Mannich bases have demonstrated interesting outcomes when combined with isoquinoline derivatives .
The mechanism of action for isoquinoline derivatives generally involves interaction with biological targets such as enzymes or receptors. Specific pathways may include:
Research indicates that isoquinoline derivatives may exhibit anti-cancer properties and other therapeutic effects by interfering with cellular signaling pathways . Detailed studies are necessary to elucidate specific mechanisms for each derivative.
Isoquinoline, 3,4-dihydro-5,6-dimethoxy- typically appears as a crystalline solid. Its melting point is reported around 100 °C .
The compound is soluble in organic solvents such as ethanol and methanol but may have limited solubility in water due to its hydrophobic character imparted by the methoxy groups.
Relevant data includes:
Isoquinoline derivatives like 3,4-dihydro-5,6-dimethoxy- have potential applications in various fields:
The Bischler-Napieralski reaction remains pivotal for constructing the 3,4-dihydroisoquinoline core, particularly for 5,6-dimethoxy derivatives. This intramolecular electrophilic cyclization employs POCl₃ in acetonitrile at 70–95°C to dehydrate formamidomalonate intermediates derived from dimethoxy-substituted phenethylamines. Elevated temperatures (>95°C) cause polymerization, reducing yields to 26–31%. Optimized conditions for 6,7-dimethoxy variants achieve 94% yield when benzyl-protected precursors are used, with cyclization regioselectivity governed by substituent electronics: electron-rich C6 positions favor electrophilic attack [1] [7]. The Pomeranz-Fritsch route offers complementary access via acid-catalyzed cyclization of aminoacetals. Modern adaptations employ chiral Brønsted acids (e.g., (S)-TRIP) to achieve enantioselectivity >90% ee. However, this method requires stringent control of hydrolysis conditions to prevent racemization of the labile iminium intermediates [2].
Table 1: Bischler-Napieralski Synthesis of 5,6-Dimethoxy-3,4-Dihydroisoquinolines
Precursor Substituents | Cyclization Agent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
R⁵=Br, R⁶=OBn | POCl₃/MeCN | 85 | 94 | C1-attack dominant |
R⁵=OMe, R⁶=OMe | POCl₃/MeCN | 95 | 58 | N/A (symmetrical) |
R⁵=H, R⁶=Br | POCl₃/MeCN | 70 | 26 | C6-attack minor |
Catalytic asymmetric hydrogenation of dimethoxy-substituted isoquinolinium salts enables efficient access to chiral 1-substituted tetrahydro derivatives. Ru(II)-DuPhos complexes facilitate hydrogenation of 1-aryl-5,6-dimethoxy-3,4-dihydroisoquinolinium salts with >95% ee and 99% conversion. The 5,6-dimethoxy groups enhance substrate coordination via methoxy-oxygen chelation, accelerating reaction rates 3-fold versus unsubstituted analogs [3]. For N-unsubstituted dihydroisoquinolines, Ir-(S,S)-f-Binaphane catalysts achieve 89% ee in the reduction to saturated chiral amines. Deuterium labeling studies confirm syn-addition occurs exclusively from the Re-face when 1-methyl substituents are present, while steric hindrance at C1 reduces enantioselectivity to 70% ee [3] [7].
Fragment merging strategies enable efficient synthesis of 5,7-disubstituted analogs from monosubstituted precursors. A library of 5,000 isoquinoline fragments substituted at C4, C5, C6, or C7 positions undergoes systematic screening to identify optimal pharmacophores. Merging C5-aryl and C7-amide fragments yields disubstituted derivatives with low-nanomolar bioactivity. Key findings include:
Table 2: Fragment Merging Outcomes for 5,7-Disubstituted Derivatives
C5 Fragment | C7 Fragment | Coupling Method | Yield (%) | Purity (%) |
---|---|---|---|---|
4-CF₃-phenyl | Piperazine-amide | Pd₂(dba)₃/Xantphos | 78 | 99.2 |
3-CN-thiophene | Neopentyl-amide | CuI/trans-cyclohexanediamine | 62 | 98.5 |
2-Pyridyl | Morpholine | Thermal cyclization | 85 | 99.8 |
Multistep sequences for 5,6-dimethoxy-3,4-dihydroisoquinoline are streamlined via telescoped processes. Knoevenagel/electrocyclization cascades convert 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile with thiophene-2-carbaldehyde to tricyclic intermediates in 93% yield without intermediate purification. Process optimizations focus on:
Chiral oxazaborolidine catalysts enable diastereoselective construction of fused polycyclic systems. Cyclocondensation of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with α,β-unsaturated ketones using (R)-Me-CBS catalyst (5 mol%) yields pyrroloisoquinolines with 94% de. The 5,6-dimethoxy groups enforce a gauche conformation that directs si-face attack. Chiral auxiliaries derived from 8-phenylmenthol provide alternative stereocontrol, albeit with lower efficiency (72% de, 4 steps for auxiliary removal). NMR studies (HMBC, NOESY) confirm the trans-fusion of generated tricyclic systems, with Δδ >0.8 ppm for C1 protons in diastereomers [4] [7].
Table 3: Stereoselective Cyclocondensation Products
Dihydroisoquinoline Core | Chiral Controller | Cyclization Partner | di (%) | de/ee (%) |
---|---|---|---|---|
6,7-Dimethoxy-3-COOH | (R)-Me-CBS (5 mol%) | Methyl vinyl ketone | >99:1 | 94 |
1-Benzyl-5,6-dimethoxy | (S)-BOX-Cu(OTf)₂ | Ethyl acrylate | 95:5 | 90 |
N-Ts-6,7-dimethoxy | 8-Phenylmenthol | Cinnamaldehyde | 88:12 | 72 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: